

# An In-depth Technical Guide to the Discovery and Origin of Tan 999

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## Compound of Interest

Compound Name: Tan 999

Cat. No.: B1681919

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Disclaimer: This technical guide has been compiled based on publicly available scientific literature. While comprehensive, access to the full text of the primary research article detailing the initial discovery and quantitative data of **Tan 999** was not available. Therefore, some experimental protocols are presented as standardized representations, and quantitative data tables are based on information cited in abstracts and secondary sources.

## Introduction

**Tan 999** is a naturally occurring indolocarbazole alkaloid, a class of compounds known for their diverse and potent biological activities.[1][2] Structurally identified as 10-methoxystaurosporine, **Tan 999** is a derivative of the well-known protein kinase inhibitor, staurosporine.[3][4] This document provides a comprehensive overview of the discovery, origin, and foundational biological characterization of **Tan 999**, with a focus on its macrophage-activating properties. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

## Discovery and Origin

**Tan 999** was first isolated and identified by researchers who detailed its discovery in a 1989 publication in The Journal of Antibiotics.[1][2]

## Producing Organism

**Tan 999** is a secondary metabolite produced by the actinomycete *Nocardiopsis dassonvillei* C-71425.[1][2] This microorganism was isolated from a soil sample as part of a screening program for novel bioactive compounds. Along with **Tan 999**, a related compound, TAN-1030A, was isolated from *Streptomyces* sp. C-71799.[1][2]

## Fermentation and Isolation

While the specific fermentation parameters for *Nocardiopsis dassonvillei* C-71425 to produce **Tan 999** are detailed in the primary literature, a general protocol for the cultivation of actinomycetes for the production of secondary metabolites is provided below.

### Experimental Protocol 2.2.1: Representative Fermentation of *Nocardiopsis dassonvillei*

- **Inoculum Preparation:** A vegetative mycelium of *Nocardiopsis dassonvillei* C-71425 is prepared by inoculating a suitable seed medium (e.g., yeast extract-malt extract-glucose broth) and incubating for 2-3 days at 28°C with shaking.
- **Production Culture:** The seed culture is then used to inoculate a larger volume of production medium. The production medium is typically composed of a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, peptone), and mineral salts.
- **Fermentation:** The production culture is incubated for 5-7 days at 28°C with aeration and agitation to ensure optimal growth and metabolite production.
- **Extraction:** After fermentation, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. **Tan 999**, being an alkaloid, is typically extracted from the culture broth and/or mycelium using organic solvents such as ethyl acetate or butanol.
- **Purification:** The crude extract is then subjected to a series of chromatographic techniques, such as silica gel chromatography, preparative thin-layer chromatography, and high-performance liquid chromatography (HPLC), to isolate and purify **Tan 999**.

## Structure Elucidation

The chemical structure of **Tan 999** was determined through a combination of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS).[2] Its structure was confirmed by comparing its spectral data with that of the known indolocarbazole alkaloid, staurosporine.[1][2]

Table 1: Physicochemical Properties of **Tan 999**

Property	Value	Source
Chemical Name	10-methoxystaurosporine	[3]
Molecular Formula	C <sub>29</sub> H <sub>28</sub> N <sub>4</sub> O <sub>4</sub>	[1][2]
Molecular Weight	492.56 g/mol	
Class	Indolocarbazole Alkaloid	
Appearance	Not specified in available literature	[1][2]
Solubility	Not specified in available literature	

## Biological Activity: Macrophage Activation

The primary biological activity reported for **Tan 999** is its ability to activate macrophages.[1][2] Macrophages are key cells of the innate immune system that play a critical role in host defense, inflammation, and tissue repair.

## In Vitro Studies

In vitro experiments using murine macrophage cell lines (Mm 1 and J774A.1) and primary peritoneal macrophages demonstrated that **Tan 999** has a range of effects consistent with macrophage activation.[1][2]

Table 2: Summary of In Vitro Biological Activities of **Tan 999**

Activity	Cell Line/Type	Observed Effect	Source
Induction of Cell Spreading	Murine macrophage cell line (Mm 1)	Induced morphological changes consistent with activation.	[1][2]
Augmentation of Phagocytic Activity	Murine macrophage cell lines (Mm 1 and J774A.1)	Increased the capacity of macrophages to engulf particles.	[1][2]
Upregulation of Fcγ Receptor Expression	Murine macrophage cell lines (Mm 1 and J774A.1)	Enhanced the expression of receptors for the Fc portion of IgG antibodies.	[1][2]
Increased β-glucuronidase Activity	Murine macrophage cell lines (Mm 1 and J774A.1)	Elevated the activity of a lysosomal enzyme involved in inflammatory processes.	[1][2]
Enhanced Respiratory Burst	Proteose-peptone elicited peritoneal macrophages	Increased phagocytosis-dependent production of reactive oxygen species.	[1][2]

#### Experimental Protocol 3.1.1: Representative Macrophage Phagocytosis Assay

- **Cell Culture:** Murine macrophage cell line J774A.1 is cultured in a suitable medium (e.g., DMEM with 10% FBS) in 96-well plates until adherent.
- **Treatment:** The cells are treated with varying concentrations of **Tan 999** or a vehicle control for a specified period (e.g., 48 hours).
- **Phagocytosis Induction:** Fluorescently labeled particles (e.g., zymosan or latex beads) are added to the wells and incubated for 1-2 hours to allow for phagocytosis.

- **Quenching:** Extracellular fluorescence is quenched by adding a quenching agent (e.g., trypan blue).
- **Measurement:** The plate is read using a fluorescence plate reader to quantify the internalized fluorescent particles. The results are expressed as a percentage of the control.

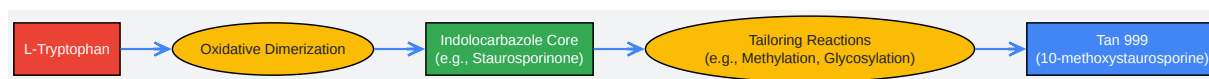
## In Vivo Studies

The macrophage-activating properties of **Tan 999** were also observed in vivo. Intraperitoneal administration of **Tan 999** to mice with proteose-peptone elicited peritoneal macrophages resulted in an enhanced phagocytosis-dependent respiratory burst, confirming its immunomodulatory effects in a living organism.[1]

## Biosynthesis and Signaling Pathways

### Proposed Biosynthetic Pathway of Indolocarbazoles

The biosynthesis of indolocarbazole alkaloids, including **Tan 999**, originates from the amino acid L-tryptophan. The core indolocarbazole structure is formed through the oxidative dimerization of two L-tryptophan molecules, followed by a series of enzymatic modifications.

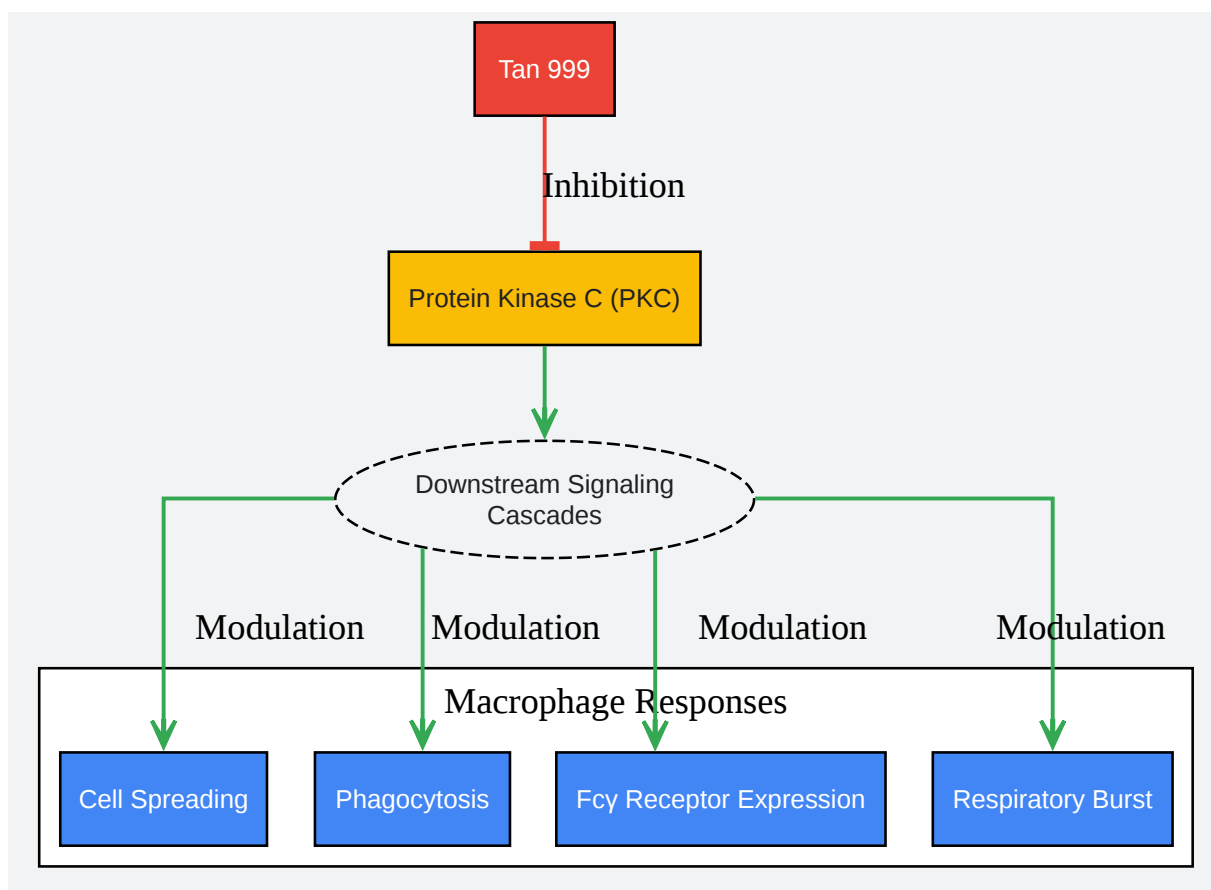


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Caption: Proposed biosynthetic pathway of **Tan 999** from L-tryptophan.

## Postulated Signaling in Macrophage Activation

**Tan 999** is known to be an inhibitor of Protein Kinase C (PKC), a key signaling molecule involved in various cellular processes, including macrophage activation. The observed effects of **Tan 999** on macrophages are likely mediated through its interaction with PKC and other related signaling pathways.



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Caption: Postulated signaling pathway of **Tan 999** in macrophage activation.

## Conclusion and Future Directions

**Tan 999** is a naturally occurring indolocarbazole alkaloid with potent macrophage-activating properties. Its discovery from *Nocardioopsis dassonvillei* has contributed to the growing family of staurosporine-related compounds. The biological activities of **Tan 999** suggest its potential as an immunomodulatory agent. Further research is warranted to fully elucidate its mechanism of action, identify its specific molecular targets beyond PKC, and evaluate its therapeutic potential in various disease models, including infectious diseases and oncology. A complete quantitative analysis of its structure-activity relationship would also be highly valuable for the development of novel analogs with improved potency and selectivity.

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